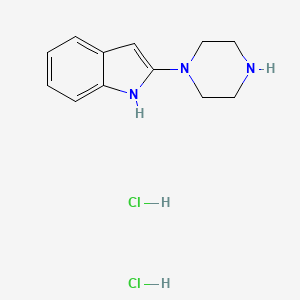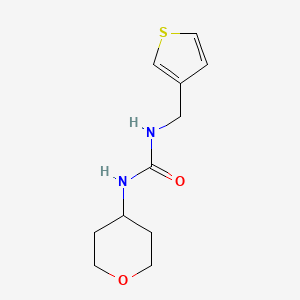
1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea (TPPU) is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. TPPU is a urea-based compound that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
One-Pot Synthesis Techniques
Research has shown that compounds related to "1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea" are used in one-pot synthesis techniques for creating diverse and complex organic structures. For example, a study demonstrated the use of related urea compounds in a one-pot, diastereoselective three-component reaction for the synthesis of furano and pyrano pyrimidinones (thiones) (Ghorbani‐Vaghei et al., 2015). Another example includes the facile synthesis of densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles, employing urea as an eco-friendly organo-catalyst (Brahmachari & Banerjee, 2014).
Mechanistic Studies and Catalysis
Further research focuses on mechanistic studies and the catalytic applications of related urea compounds. One study explored the thiourea/proline derivative-catalyzed synthesis of tetrahydrofuran derivatives, providing new insights into (thio)urea/proline cocatalysis (Opalka et al., 2011). Another investigation reported on a facile multicomponent protocol for synthesizing pyrano[2,3-c]pyrazole derivatives using a urea catalyst, highlighting the bifunctional nature of urea in catalyzing multiple steps in the transformation process (Li et al., 2017).
Molecular Interactions and Gelation
Research has also delved into the molecular interactions and gelation properties of related urea compounds. A study on 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea demonstrated how the morphology and rheology of gels could be tuned by the identity of the anion, providing insights into the physical properties of these materials (Lloyd & Steed, 2011).
Enzyme Inhibition and Drug Design
Additionally, urea derivatives have been investigated for their potential in drug design and enzyme inhibition. A study presented the design and biological evaluation of N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α, illustrating the therapeutic potential of these compounds (Getlik et al., 2012).
Eigenschaften
IUPAC Name |
1-(oxan-4-yl)-3-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-11(12-7-9-3-6-16-8-9)13-10-1-4-15-5-2-10/h3,6,8,10H,1-2,4-5,7H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWXDXGBDLFGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B2819449.png)

![2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2819453.png)
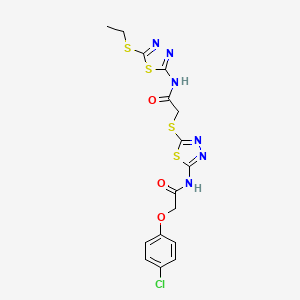
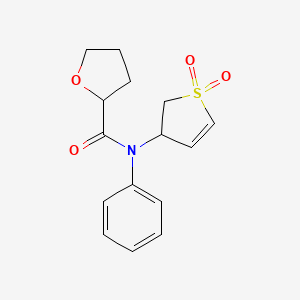
![{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2819457.png)

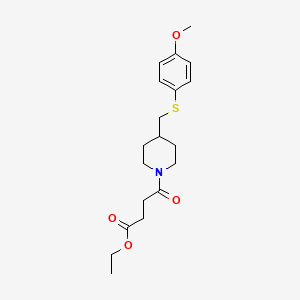
![6,6A,7,8,9,9A-Hexahydro-5H-6,9-methanocyclopenta[C][1,8]naphthyridine](/img/structure/B2819463.png)
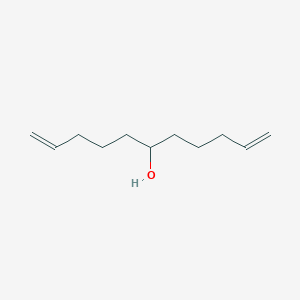
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2819465.png)
